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Compound of Interest

Compound Name: D,L-Azatryptophan hydrate

Cat. No.: B015061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DL-7-Azatryptophan hydrate is a racemic mixture of the D- and L-enantiomers of 7-

azatryptophan, an analog of the essential amino acid tryptophan. The substitution of a nitrogen

atom for a carbon at the 7th position of the indole ring imparts unique fluorescent properties

and biological activities, making it a valuable tool in biochemical research and drug

development. This technical guide provides a comprehensive overview of the physical and

chemical properties of DL-7-Azatryptophan hydrate, detailed experimental protocols for its

analysis, and a visualization of its potential interactions within key metabolic pathways.

Physicochemical Properties
The fundamental physical and chemical characteristics of DL-7-Azatryptophan hydrate are

summarized below.

Table 1: General and Physical Properties of DL-7-
Azatryptophan Hydrate
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Property Value Source

Molecular Formula C₁₀H₁₁N₃O₂ · H₂O [1]

Molecular Weight 223.23 g/mol [1]

Appearance White to off-white powder [1]

Melting Point 262-264 °C (decomposes) [1]

Solubility

Soluble in 1 M HCl (50

mg/mL), with heat as needed,

yielding a clear to slightly hazy,

colorless to faint yellow

solution.[1] Soluble in water.[2]

[1][2]

pKa (of 7-azaindole) 4.59 at 20 °C [3]

Table 2: Spectroscopic and Fluorescent Properties of
DL-7-Azatryptophan Hydrate
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Property Value Conditions Source

UV Absorption

Maxima (λmax)
280 nm, 310 nm Not specified [1]

Molar Extinction

Coefficient (ε)
5,080 M⁻¹cm⁻¹ at 280 nm [1]

1,205 M⁻¹cm⁻¹ at 310 nm [1]

Fluorescence

Excitation Wavelength
310 nm Not specified [1]

Fluorescence

Emission Wavelength
402 nm Not specified [1]

Fluorescence

Emission Maximum

Shift

From 370 nm to 390

nm

In reverse micelles of

dioctyl sulfosuccinate

in n-heptane as the

water/surfactant molar

ratio increases from

0.5 to 50.

[1]

Experimental Protocols
Detailed methodologies for the analysis of DL-7-Azatryptophan hydrate are crucial for

reproducible research. The following sections outline protocols for key analytical techniques.

Quantitative ¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural

elucidation and quantification of amino acids.

Objective: To determine the purity and concentration of DL-7-Azatryptophan hydrate in solution.

Materials:

DL-7-Azatryptophan hydrate sample

Deuterium oxide (D₂O)
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Internal standard (e.g., maleic acid, DSS)

NMR tubes

Volumetric flasks

Analytical balance

Protocol:

Sample Preparation:

Accurately weigh a known amount of DL-7-Azatryptophan hydrate and the internal

standard.

Dissolve the sample and internal standard in a known volume of D₂O in a volumetric flask.

For improved signal resolution, especially for exchangeable protons, samples can be

repeatedly dissolved in D₂O and lyophilized to replace labile protons with deuterium.

NMR Acquisition:

Transfer the solution to an NMR tube.

Acquire ¹H-NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Key acquisition parameters to optimize include:

Pulse Angle: A 30° or 45° pulse is often used to ensure full relaxation between scans.

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the

protons of interest to ensure complete relaxation and accurate integration. A typical

starting point is 30 seconds.

Number of Scans (ns): Sufficient scans (e.g., 16 or more) should be acquired to achieve

an adequate signal-to-noise ratio.

Data Processing and Analysis:
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Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

Apply Fourier transformation, phase correction, and baseline correction.

Integrate the characteristic peaks of DL-7-Azatryptophan hydrate and the internal

standard.

Calculate the concentration of the analyte using the following formula:

Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS /

Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Volume_solution) where N_protons is

the number of protons giving rise to the integrated signal and MW is the molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of functional groups within

a molecule, offering a molecular fingerprint.

Objective: To obtain the infrared spectrum of DL-7-Azatryptophan hydrate for identification and

structural analysis.

Materials:

DL-7-Azatryptophan hydrate sample

Potassium bromide (KBr), spectroscopy grade

Agate mortar and pestle

Pellet press

FTIR spectrometer with a suitable detector

Protocol (KBr Pellet Method):

Sample Preparation:

Thoroughly dry the KBr powder to remove any moisture, which has strong IR absorption

bands.
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Grind a small amount (1-2 mg) of DL-7-Azatryptophan hydrate into a fine powder using an

agate mortar and pestle.

Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the

sample.

Transfer the mixture to a pellet press die.

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

FTIR Analysis:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

The resulting spectrum will show absorption bands corresponding to the functional groups

present in DL-7-Azatryptophan hydrate.

UV-Vis Spectrophotometry
UV-Vis spectrophotometry is used to quantify substances that absorb light in the ultraviolet and

visible regions of the electromagnetic spectrum.

Objective: To determine the concentration of DL-7-Azatryptophan hydrate in solution.

Protocol:

Preparation of Standard Solutions:

Prepare a stock solution of DL-7-Azatryptophan hydrate of a known concentration in a

suitable solvent (e.g., 0.1 M HCl or a buffer in which the compound is stable and soluble).

Prepare a series of standard solutions of decreasing concentrations by serial dilution of

the stock solution.

Measurement:
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Use a UV-Vis spectrophotometer to measure the absorbance of the blank (solvent only)

and the standard solutions at the wavelength of maximum absorbance (λmax), which for

DL-7-Azatryptophan is around 280 nm.

Measure the absorbance of the unknown sample solution.

Data Analysis:

Construct a calibration curve by plotting the absorbance of the standard solutions against

their known concentrations.

Determine the concentration of the unknown sample by interpolating its absorbance value

on the calibration curve. Alternatively, use the Beer-Lambert law (A = εbc) if the molar

extinction coefficient (ε) is known and constant.

High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of

components in a mixture.

Objective: To separate and quantify DL-7-Azatryptophan from a sample matrix.

Protocol (Reversed-Phase HPLC):

Mobile Phase Preparation:

A typical mobile phase for the analysis of tryptophan and its analogs consists of an

aqueous buffer and an organic modifier. An example could be:

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

Solvent B: Acetonitrile.

Chromatographic Conditions:

Column: A C18 reversed-phase column is commonly used.
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Gradient Elution: A gradient from a low to a high percentage of Solvent B is often

employed to ensure good separation and peak shape. For example, a linear gradient from

5% to 95% Solvent B over 20 minutes.

Flow Rate: A typical flow rate is 1 mL/min.

Detection: UV detection at 280 nm is suitable for 7-azatryptophan. Fluorescence detection

can also be used for higher sensitivity, with excitation at 310 nm and emission at 402 nm.

Sample Preparation and Analysis:

Dissolve the sample in the mobile phase or a compatible solvent.

Filter the sample to remove any particulate matter.

Inject a known volume of the sample onto the HPLC system.

Identify the peak corresponding to DL-7-Azatryptophan by comparing its retention time

with that of a standard.

Quantify the amount of DL-7-Azatryptophan by comparing the peak area with a calibration

curve generated from standards of known concentrations.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,

allowing for the determination of molecular weight and elemental composition, as well as

structural elucidation through fragmentation analysis.

Objective: To confirm the molecular weight and investigate the fragmentation pattern of DL-7-

Azatryptophan.

Protocol:

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for amino

acids.

Mass Analysis:
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In full scan mode, the mass spectrometer will detect the protonated molecule [M+H]⁺,

confirming the molecular weight.

For structural information, tandem mass spectrometry (MS/MS) is performed. The [M+H]⁺

ion is selected and fragmented by collision-induced dissociation (CID).

Fragmentation Pattern: The fragmentation of tryptophan and its analogs is well-

characterized. Common fragmentation pathways involve the loss of small neutral molecules

such as water (H₂O), ammonia (NH₃), and formic acid (HCOOH) from the amino acid

backbone. Fragmentation of the indole ring can also occur. The specific fragmentation

pattern of 7-azatryptophan will be influenced by the presence of the nitrogen atom in the

indole ring, potentially leading to characteristic fragment ions that can be used for its

identification.

Signaling Pathways and Biological Interactions
As a tryptophan analog, DL-7-Azatryptophan can be expected to interact with the metabolic

pathways of tryptophan, primarily the serotonin and kynurenine pathways. Its structural

similarity allows it to be a substrate or an inhibitor of the enzymes involved in these pathways.

Tryptophan Metabolism Overview
The following diagram provides a simplified overview of the major metabolic fates of

tryptophan.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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